molecular formula C15H23ClN4O2 B3227787 Tert-butyl 3-((6-chloropyridazin-3-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1261233-41-3

Tert-butyl 3-((6-chloropyridazin-3-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B3227787
CAS No.: 1261233-41-3
M. Wt: 326.82 g/mol
InChI Key: NOFDYNPZEIZJFA-UHFFFAOYSA-N
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Description

Tert-butyl 3-((6-chloropyridazin-3-yl)(methyl)amino)piperidine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyridazine ring, and a tert-butyl ester group, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-chloropyridazine-3-carboxylic acid and tert-butyl piperidine-1-carboxylate.

  • Reaction Steps: The carboxylic acid group of 6-chloropyridazine-3-carboxylic acid is first activated, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Formation of Amide Bond: The activated carboxylic acid is then reacted with tert-butyl piperidine-1-carboxylate to form the amide bond.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like KMnO4 (Potassium permanganate) or H2O2 (Hydrogen peroxide).

  • Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the pyridazine ring, using nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, heat.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: NaOH, KCN, aqueous or alcoholic solutions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, nitriles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system. Industry: The compound's versatility makes it valuable in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-((6-chloropyridazin-3-yl)(methyl)amino)piperidine-1-carboxylate is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially modulating biological processes. Further research is needed to elucidate its precise mechanism and therapeutic potential.

Comparison with Similar Compounds

  • Tert-butyl (6-chloropyridazin-3-yl)carbamate: Similar structure but lacks the piperidine ring.

  • Tert-butyl 3-(methylamino)piperidine-1-carboxylate: Lacks the chloropyridazine moiety.

  • 6-Chloropyridazine-3-carboxylic acid: The carboxylic acid derivative without the tert-butyl ester group.

This compound's multifaceted nature makes it a valuable subject for ongoing research and development across various scientific disciplines. Its unique structure and reactivity profile offer promising avenues for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazin-3-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-9-5-6-11(10-20)19(4)13-8-7-12(16)17-18-13/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDYNPZEIZJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117795
Record name 1-Piperidinecarboxylic acid, 3-[(6-chloro-3-pyridazinyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-41-3
Record name 1-Piperidinecarboxylic acid, 3-[(6-chloro-3-pyridazinyl)methylamino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(6-chloro-3-pyridazinyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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